7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene
Description
The compound 7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene is a polyheterocyclic molecule featuring a fused tetracyclic scaffold with nitrogen and sulfur atoms. Its structure includes ethyl and methyl substituents at positions 7 and 5, respectively, and a thia (sulfur) bridge at position 10.
Properties
Molecular Formula |
C13H14N4S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
7-ethyl-5-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C13H14N4S/c1-3-10-14-13-11(8-5-4-6-9(8)18-13)12-16-15-7(2)17(10)12/h3-6H2,1-2H3 |
InChI Key |
PAMDOAUASDEVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCC3)C4=NN=C(N14)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene involves multiple steps. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol. This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antitumor activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has shown potential to induce apoptosis in tumor cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Ring Systems
(a) 10-Ethyl-1,8,10,12-tetraazatetracyclo[8.3.1.1^{8,12}.0^{2,7}]pentadecan-10-ium iodide ()
- Structure : A tetracyclic system with an ethyl group at position 10 and iodine as a counterion.
- Synthesis : Prepared by reacting the parent tetracyclic amine with iodoethane, yielding crystals via aqueous recrystallization (45% yield, m.p. 450–452 K) .
- Key Differences : The iodine counterion and cationic nature distinguish it from the neutral, sulfur-containing target compound.
(b) 5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene ()
- Structure : A tricyclic system with a phenyl group at position 11 and methyl at position 3.
- Molecular Data: Formula: C₁₄H₁₀N₄S Molecular Weight: 266.32 g/mol CAS No.: 315709-37-6 .
- Key Differences : The tricyclic core (vs. tetracyclic in the target) and phenyl substitution likely reduce steric hindrance compared to the ethyl group in the target.
(c) 5,12-Diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene ()
- Structure : A tricyclic system with dual phenyl groups at positions 5 and 12.
- Synonyms: Includes "3,9-diphenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine" .
- Key Differences : The diphenyl substitution increases molecular weight and hydrophobicity compared to the target’s ethyl/methyl groups.
Structural and Functional Implications
Table 1: Comparative Data for Analogous Compounds
Key Observations:
Substituent Effects : Ethyl/methyl groups in the target could improve solubility relative to phenyl-rich analogs .
Synthetic Accessibility : The use of iodoethane in suggests alkylation as a viable route for introducing ethyl groups in related systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
